5-(Pyridin-3-yl)pentan-2-ol
Overview
Description
5-(Pyridin-3-yl)pentan-2-ol is an organic compound with the molecular formula C10H15NO It consists of a pyridine ring attached to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of pyridine with a suitable pentanol derivative under controlled conditions. For example, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and advanced purification techniques is common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(Pyridin-3-yl)pentan-2-one.
Reduction: Formation of 5-(Piperidin-3-yl)pentan-2-ol.
Substitution: Formation of various substituted pentanol derivatives depending on the reagents used.
Scientific Research Applications
5-(Pyridin-3-yl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(Pyridin-2-yl)pentan-2-ol
- 5-(Pyridin-4-yl)pentan-2-ol
- 5-(Piperidin-3-yl)pentan-2-ol
Uniqueness
5-(Pyridin-3-yl)pentan-2-ol is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The specific arrangement of atoms allows for distinct interactions with other molecules, making it valuable for targeted applications in research and industry.
Biological Activity
5-(Pyridin-3-yl)pentan-2-ol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a hydroxyl group attached to a pentanol chain with a pyridine ring at the 3-position. This arrangement influences its reactivity and interactions with biological macromolecules. The compound can undergo various chemical transformations, including oxidation to form 5-(Pyridin-3-yl)pentan-2-one or reduction to yield 5-(Piperidin-3-yl)pentan-2-ol, depending on the conditions applied.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The hydroxyl group can form hydrogen bonds , while the pyridine ring can engage in π-π interactions and coordinate with metal ions. These interactions are crucial for modulating enzyme and receptor activities, leading to various biological effects.
Key Mechanisms Include:
- Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes, altering metabolic pathways.
- Receptor Interaction : It can bind to various receptors, potentially influencing signaling pathways associated with physiological responses.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds often show antimicrobial properties. The specific interactions of this compound with bacterial membranes may contribute to this effect .
- Anticancer Potential : The compound's ability to interact with cellular targets suggests potential anticancer applications. For instance, structural analogs have demonstrated cytotoxicity against cancer cell lines, indicating that modifications in the pyridine structure can enhance these effects .
- Neuroprotective Effects : Some studies have suggested that compounds containing pyridine rings may exhibit neuroprotective properties, although specific data on this compound is limited.
Case Studies and Experimental Data
A variety of studies have explored the biological activity of pyridine-containing compounds, including this compound:
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyridine derivatives:
Compound | Biological Activity | Notes |
---|---|---|
5-(Pyridin-2-yl)pentan-2-ol | Moderate Anticancer | Similar structure but different position affects activity. |
5-(Piperidin-3-yl)pentan-2-ol | Antimicrobial Potential | Exhibits different interaction profiles due to piperidine ring. |
Properties
IUPAC Name |
5-pyridin-3-ylpentan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-9,12H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSGUMOZIVWFFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CN=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.